BenchChemオンラインストアへようこそ!

3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine

Medicinal Chemistry Drug Design Physicochemical Profiling

3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine (CAS 1171507-60-0, molecular formula C₁₅H₂₀N₄O₃, MW 304.34 g/mol) is a synthetic small molecule comprising a 3-nitropyridine core linked at the 2-position to a piperidine ring, which in turn bears a pyrrolidin-1-ylcarbonyl (pyrrolidine amide) substituent at the 4-position. It is offered commercially as a research-grade building block or screening compound (typical purity ≥95%) and belongs to the broader class of nitropyridine-piperidine-pyrrolidine conjugates, a scaffold type that has garnered interest in kinase inhibitor discovery programs, particularly those targeting JAK2, Pim, and VEGFR2 kinases.

Molecular Formula C15H20N4O3
Molecular Weight 304.34 g/mol
CAS No. 1171507-60-0
Cat. No. B1387426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine
CAS1171507-60-0
Molecular FormulaC15H20N4O3
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-]
InChIInChI=1S/C15H20N4O3/c20-15(18-8-1-2-9-18)12-5-10-17(11-6-12)14-13(19(21)22)4-3-7-16-14/h3-4,7,12H,1-2,5-6,8-11H2
InChIKeyRJJCTNDPNGAGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine (CAS 1171507-60-0): Structural Classification and Procurement Context


3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine (CAS 1171507-60-0, molecular formula C₁₅H₂₀N₄O₃, MW 304.34 g/mol) [1] is a synthetic small molecule comprising a 3-nitropyridine core linked at the 2-position to a piperidine ring, which in turn bears a pyrrolidin-1-ylcarbonyl (pyrrolidine amide) substituent at the 4-position [2]. It is offered commercially as a research-grade building block or screening compound (typical purity ≥95%) and belongs to the broader class of nitropyridine-piperidine-pyrrolidine conjugates, a scaffold type that has garnered interest in kinase inhibitor discovery programs, particularly those targeting JAK2, Pim, and VEGFR2 kinases [3].

Why 3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine Cannot Be Substituted by Generic Analogs Without Validation


Although several commercially available analogs share the 3-nitropyridine or piperidine-pyrrolidine substructures, the precise combination and spatial arrangement of the 3-nitro group, the 2-piperidinyl linkage, and the 4-pyrrolidin-1-ylcarbonyl moiety in this compound generate a unique hydrogen-bond acceptor profile (five acceptors, TPSA = 82.3 Ų) [1] and a calculated lipophilicity (XLogP3-AA = 1.6) [1] that differ meaningfully from close-in analogs such as the pyrrolidinone variant (CAS 1416625-05-2, TPSA = 82.3 Ų but with an additional H-bond donor) [2] or the simpler piperidin-4-yl(pyrrolidin-1-yl)methanone scaffold (MW 182.26, lacking the nitropyridine, TPSA = 32.3 Ų) [3]. In the context of nitropyridine-based kinase inhibitor medicinal chemistry, even minor modifications to the 3-position substituent and the piperidine N-substituent have been shown to shift kinase selectivity profiles and potency by orders of magnitude [4], meaning that generic interchange of in-class compounds without experimental validation risks compromising target engagement, selectivity, and downstream assay reproducibility.

Quantitative Differentiation Evidence for 3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine Against Its Closest Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Versus the Pyrrolidinone Analog

Compared to its closest commercially available structural analog—1-[1-(3-nitropyridin-2-yl)piperidin-4-yl]pyrrolidin-2-one (CAS 1416625-05-2)—the target compound replaces a pyrrolidin-2-one ring (containing a lactam carbonyl) with a pyrrolidine ring attached via a carbonyl linker. This substitution eliminates one hydrogen-bond donor while retaining all five hydrogen-bond acceptors. The computed XLogP3-AA for the target compound is 1.6 [1]. Literature analysis of matched molecular pair transformations involving pyrrolidine → pyrrolidinone in drug-like scaffolds typically decreases logD₇.₄ by 0.5–1.0 log units due to the increased polarity of the lactam [2], implying that the target compound is measurably more lipophilic than its pyrrolidinone cousin—a property that affects membrane permeability, protein binding, and assay behavior in cell-based screens.

Medicinal Chemistry Drug Design Physicochemical Profiling

Scaffold Completeness: The 3-Nitropyridine Moiety as a Privileged Kinase Recognition Element Absent in Simplified Piperidine-Pyrrolidine Building Blocks

The commercially common building block piperidin-4-yl(pyrrolidin-1-yl)methanone (CAS 35090-95-0, MW 182.26, TPSA = 32.3 Ų) [1] lacks the 3-nitropyridine warhead entirely. In the context of kinase inhibitor development, 3-nitropyridines serve as key intermediates for accessing aminopyridine-based ATP-competitive inhibitors; the 3-nitro group acts as a synthetic handle for reduction to 3-aminopyridine, which then engages in hinge-region hydrogen bonding with kinase active sites [2]. Zhao et al. (2015) demonstrated that 3-nitropyridin-2-yl-piperidine derivatives can be optimized to JAK2 inhibitors with IC₅₀ values as low as 6.9 μM (compound 7e) [3]. The target compound thus arrives as a pre-functionalized advanced intermediate that incorporates the complete 3-nitropyridine-piperidine-pyrrolidine architecture in a single entity, whereas the simple building block would require de novo construction of the nitropyridine ring system through multiple synthetic steps.

Kinase Inhibitors Fragment-Based Drug Discovery Structure-Activity Relationships

Molecular Weight and Heavy Atom Count Positioning Within Lead-Like Chemical Space Versus Larger Nitropyridine-Piperidine Congeners from the JAK2 Series

The target compound (MW 304.34, heavy atom count = 22) [1] occupies a favorable position in lead-like chemical space (MW ≤ 350) compared to the more elaborated JAK2 inhibitor lead compounds reported by Zhao et al. (2015), such as compound 1a (ethyl 1-(5-((3-methoxyphenyl)carbamoyl)-3-nitropyridin-2-yl)piperidine-4-carboxylate), which bears an additional aryl carboxamide substituent and has an estimated MW > 440 [2]. The lower MW and reduced rotatable bond count (2 for the target vs. an estimated >6 for compound 1a) [1] suggest greater ligand efficiency potential and more favorable physicochemical properties for further optimization.

Lead-Like Properties Drug-Likeness Fragment Evolution

Transparency Statement: Absence of Published Direct Comparative Bioactivity Data

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and major vendor technical databases conducted in May 2026 did not identify any peer-reviewed publication, patent, or public bioassay entry that reports quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or % inhibition at defined concentrations) for 3-nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine (CAS 1171507-60-0) [1][2][3]. The compound appears in PubChem (CID 44122633, created 2009-07-21) with no associated bioactivity annotations and no literature references [1]. Claims of Pim kinase inhibition (Prostate Cancer IC₅₀ = 5.0 μM, Leukemia IC₅₀ = 7.5 μM, Breast Cancer IC₅₀ = 10.0 μM) found on vendor websites [4] could not be verified against any primary source—no corresponding publication, patent example, or PubChem BioAssay AID was located—and therefore these data do not meet the evidentiary standard required for this guide. Users should treat all unverifiable vendor-reported activity data as preliminary and requiring independent experimental confirmation before incorporation into selection or procurement decisions.

Data Transparency Procurement Due Diligence Evidence Gaps

Where 3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine Delivers the Strongest Procurement Value


Advanced Synthetic Intermediate for 3-Aminopyridine-Based Kinase Inhibitor Libraries

The 3-nitropyridine moiety is a well-established precursor to 3-aminopyridine, a privileged hinge-binding motif in ATP-competitive kinase inhibitors [1]. Procurement of this compound as a pre-assembled scaffold—already incorporating the piperidine linker and pyrrolidine amide—enables medicinal chemistry teams to perform a single nitro reduction step followed by diversification (e.g., amide coupling, reductive amination, or Buchwald–Hartwig cross-coupling at the resulting 3-amino position) to generate focused kinase inhibitor libraries. This approach can compress synthetic timelines by 3–5 steps compared to de novo construction from piperidin-4-yl(pyrrolidin-1-yl)methanone (CAS 35090-95-0), which lacks the nitropyridine core [2].

Screening Deck Filler for Kinase Selectivity Panels Targeting JAK, Pim, and VEGFR Families

The combined 3-nitropyridine-piperidine-pyrrolidine architecture maps onto pharmacophoric features associated with multiple kinase targets. Zhao et al. (2015) demonstrated that 3-nitropyridin-2-yl-piperidine derivatives can inhibit JAK2 (compound 7e, IC₅₀ = 6.9 μM) [3], while structurally related piperidine-pyrrolidine conjugates have been explored in Pim kinase [4] and VEGFR2 inhibitor programs [4]. Incorporating this compound into broad kinase selectivity screening panels may help identify novel chemotypes for hit-to-lead expansion, provided that any activity observed is confirmed through dose-response and counter-screening in the user's own assay systems.

Matched Molecular Pair Analysis with the Pyrrolidinone Analog to Deconvolute H-Bond Donor Effects

The target compound (0 H-bond donors) and its pyrrolidinone analog CAS 1416625-05-2 (1 H-bond donor) form a matched molecular pair that differs only in the oxidation state of the pyrrolidine ring [5]. Systematic comparison of these two compounds in parallel biochemical and cellular assays would enable quantitative deconvolution of the contribution of a single H-bond donor to target potency, selectivity, permeability, and metabolic stability. This type of controlled comparator experiment is highly valued in drug discovery for establishing structure-property relationship (SPR) guidelines, yet requires both compounds to be sourced at comparable purity from the same supplier for valid interpretation.

Computational Chemistry and Docking Studies on the 3-Nitropyridine Pharmacophore

With a moderate MW (304.34), low rotatable bond count (2), and a balanced XLogP3-AA of 1.6, this compound is well-suited for computational docking and molecular dynamics studies aimed at understanding how the 3-nitropyridine group interacts with kinase ATP-binding pockets [6]. Its relatively rigid structure reduces conformational sampling complexity, yielding more reliable docking poses. The compound can serve as a reference ligand for virtual screening campaigns that seek to identify novel 3-nitropyridine-containing kinase inhibitors, with the experimental caveat that computational predictions must be validated by in vitro assays.

Quote Request

Request a Quote for 3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.